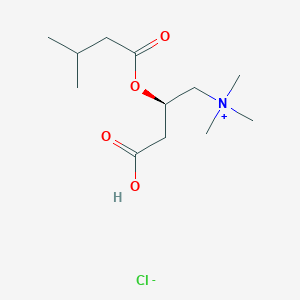
Chlorure de l-carnitine isovaléryle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’isovalerylcarnitine (chlorure) est une acylcarnitine naturelle formée par la conversion métabolique de la L-leucine. C’est un activateur puissant de la protéinase calcique (calpaïne) des neutrophiles humains . Ce composé est également un produit du catabolisme de la L-leucine et joue un rôle important dans diverses voies métaboliques .
Applications De Recherche Scientifique
Isovalerylcarnitine (chloride) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry techniques.
Biology: It plays a role in studying metabolic pathways and enzyme activities, particularly those involving L-leucine catabolism.
Mécanisme D'action
L’isovalerylcarnitine (chlorure) exerce ses effets en activant la protéinase calcique (calpaïne) des neutrophiles humains. Cette activation conduit à la protéolyse de substrats spécifiques, ce qui joue un rôle crucial dans divers processus cellulaires, notamment l’apoptose et l’autophagie . Les cibles moléculaires et les voies impliquées comprennent la voie de signalisation du calcium et le système ubiquitine-protéasome .
Safety and Hazards
Orientations Futures
Isovaleric acidemia (IVA) is an autosomal recessive inborn error of leucine metabolism caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD) resulting in the accumulation of derivatives of isovaleryl-CoA . Early diagnosis and treatment with a protein-restricted diet and supplementation with carnitine and glycine are effective in promoting normal development in severely affected individuals . A better understanding of the heterogeneity of this disease and the relevance of genotype/phenotype correlations to clinical management of patients are among the challenges remaining in the study of this disorder in the coming years .
Analyse Biochimique
Biochemical Properties
Isovaleryl L-Carnitine Chloride interacts with various enzymes, proteins, and other biomolecules. It is involved in the metabolism of fatty acids, acting as a substrate for the reversible acetylation of coenzyme A and as a carrier for the transport of long-chain fatty acids from the cytosol across the inner mitochondrial membrane .
Cellular Effects
Isovaleryl L-Carnitine Chloride has been observed to have significant effects on various types of cells and cellular processes. For instance, it increases survival and decreases apoptosis in hepatocyte growth factor-deprived murine C2.8 hepatocytes when used at a concentration of 1 mM . It also inhibits amino acid deprivation-induced proteolysis and autophagy in isolated perfused rat liver when used at concentrations of 77 and 100 µM, respectively .
Molecular Mechanism
At the molecular level, Isovaleryl L-Carnitine Chloride exerts its effects through various mechanisms. It is involved in the metabolic conversion of L-leucine . It also plays a role in the inhibition of amino acid deprivation-induced proteolysis and autophagy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Isovaleryl L-Carnitine Chloride can change over time. For instance, it has been observed to increase survival and decrease apoptosis in hepatocyte growth factor-deprived murine C2.8 hepatocytes over time .
Metabolic Pathways
Isovaleryl L-Carnitine Chloride is involved in the metabolism of fatty acids. It acts as a substrate for the reversible acetylation of coenzyme A and as a carrier for the transport of long-chain fatty acids from the cytosol across the inner mitochondrial membrane .
Méthodes De Préparation
L’isovalerylcarnitine (chlorure) peut être synthétisée par la conversion métabolique de la L-leucine. La voie de synthèse implique l’action enzymatique de l’isovaleryl-CoA déshydrogénase, qui convertit l’isovaleryl-CoA en isovalerylcarnitine . Les méthodes de production industrielle impliquent généralement l’utilisation de réactifs de haute pureté et de conditions de réaction contrôlées pour garantir la pureté et le rendement du produit souhaité .
Analyse Des Réactions Chimiques
L’isovalerylcarnitine (chlorure) subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique la conversion de l’isovalerylcarnitine en sa forme oxydée à l’aide d’agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent convertir l’isovalerylcarnitine en sa forme réduite à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium aluminium.
Les réactifs et conditions courantes utilisés dans ces réactions comprennent des solvants comme le diméthylsulfoxyde (DMSO), l’éthanol et la solution saline tamponnée au phosphate (PBS) à différents niveaux de pH . Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, réduits ou substitués de l’isovalerylcarnitine .
4. Applications de la recherche scientifique
L’isovalerylcarnitine (chlorure) a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et comme étalon dans les techniques de chimie analytique.
Biologie : Il joue un rôle dans l’étude des voies métaboliques et des activités enzymatiques, en particulier celles impliquant le catabolisme de la L-leucine.
Comparaison Avec Des Composés Similaires
L’isovalerylcarnitine (chlorure) peut être comparée à d’autres acylcarnitines telles que :
Acétylcarnitine : Impliqué dans le transport des groupes acétyle dans les mitochondries pour la production d’énergie.
Propionylcarnitine : Joue un rôle dans le métabolisme des acides gras et des acides aminés.
Butyrylcarnitine : Impliqué dans le métabolisme des acides gras à chaîne courte.
L’isovalerylcarnitine (chlorure) est unique en raison de son rôle spécifique dans le catabolisme de la L-leucine et de son activation puissante de la calpaïne . Cela le distingue des autres acylcarnitines, qui ont des rôles et des cibles métaboliques différents .
Propriétés
IUPAC Name |
[(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-trimethylazanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4.ClH/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5;/h9-10H,6-8H2,1-5H3;1H/t10-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDFIOSIRGUUSM-HNCPQSOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1147462.png)





![cis-Hexahydro-cyclopenta[c]pyrrol-4-one](/img/structure/B1147475.png)

